3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-11-9(10(13)14)7(2)12(8)5-6/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAKFFOHEXKACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=C2C=C1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737860 | |
| Record name | 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159833-34-7 | |
| Record name | 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60737860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of 2-Aminopyridines with Ethyl 2-Halogenated-3-oxobutanoates
A widely used method involves the condensation of substituted 2-aminopyridines with ethyl 2-halogenated-3-oxobutanoates to form ethyl imidazo[1,2-a]pyridine-3-carboxylate esters (IPCEs), which are then hydrolyzed to the corresponding carboxylic acids. This method is well-documented for various substituted imidazo[1,2-a]pyridines, including 3,6-dimethyl derivatives.
- Reaction conditions: Typically performed in ethanol or 1,2-dimethoxyethane under reflux.
- Catalysis: No strong acid or base catalysts needed for condensation; hydrolysis uses aqueous alkali.
- Microwave-assisted synthesis: Microwave-assisted organic synthesis (MAOS) has been developed to improve yields and reduce reaction times significantly compared to traditional heating methods.
- Yields: Traditional reflux methods yield 50-70%, while MAOS can achieve up to 75% yield for ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate (a close analog).
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-Amino-5-methylpyridine + ethyl 2-halogenated-3-oxobutanoate, ethanol, reflux or microwave irradiation | Formation of ethyl 2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate |
| 2 | Hydrolysis with aqueous sodium hydroxide, reflux or heating | Conversion to 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid |
Hydrolysis of Ester to Carboxylic Acid
The ester intermediate is converted to the desired carboxylic acid by alkaline hydrolysis:
- Conditions: Treatment with sodium hydroxide in ethanol or aqueous solution, refluxed or stirred at elevated temperature (e.g., 80°C) for several hours (2–20 h).
- Workup: After completion, the reaction mixture is cooled, solvent removed under reduced pressure, and the residue acidified with hydrochloric acid to pH ~5 to precipitate the acid.
- Isolation: The acid is filtered, washed with water and acetone, and dried.
- Yields: Reported yields for this step range from 85% to 95% for similar derivatives.
Representative Experimental Data and Yields
| Compound/Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation (MAOS) of 2-amino-5-methylpyridine and ethyl 2-halogenated-3-oxobutanoate | Microwave irradiation, ethanol, short time | ~75 | Improved yield and reduced time vs. reflux |
| Hydrolysis of ester to acid | NaOH (aqueous/ethanol), reflux 2–20 h | 85–95 | Acid precipitation by acidification, filtered |
| Traditional reflux condensation | Ethanol or 1,2-dimethoxyethane, reflux 12–48 h | 50–70 | Lower yield, longer reaction times |
Summary Table of Preparation Methods
Chemical Reactions Analysis
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
DMIPCA and its derivatives have been investigated for their antimicrobial properties. Research indicates that imidazo[1,2-a]pyridine compounds exhibit a range of biological activities, including antibacterial, antifungal, and antiviral effects.
- Synthesis and Evaluation : A study synthesized various substituted imidazo[1,2-a]pyridines and evaluated their antimicrobial activity. The compounds demonstrated significant efficacy against several bacterial strains, showcasing their potential as novel antimicrobial agents .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves interference with vital cellular processes in pathogens, such as inhibiting DNA synthesis or disrupting cell membrane integrity.
Anti-Tuberculosis Activity
One of the most promising applications of DMIPCA is in the fight against tuberculosis (TB). Recent studies highlight its potential as an anti-tuberculosis agent.
- High-Throughput Screening : Research has identified several imidazo[1,2-a]pyridine derivatives that are potent inhibitors of Mycobacterium tuberculosis (Mtb). For instance, compounds derived from DMIPCA have shown minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains .
- Case Studies : Moraski et al. reported on a series of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides that exhibited notable anti-TB activity against both replicating and non-replicating bacteria. The findings suggest that these compounds could be developed into effective treatments for drug-resistant TB strains .
Therapeutic Potential
Beyond its antimicrobial properties, DMIPCA has been explored for other therapeutic applications:
- Anti-Cancer Properties : Some studies suggest that imidazo[1,2-a]pyridine derivatives may possess anti-cancer properties. Their ability to modulate various signaling pathways involved in cancer cell proliferation and survival is under investigation.
- Gastrointestinal Applications : Certain derivatives have been noted for their effectiveness as inhibitors of the gastrointestinal H+, K+-ATPase enzyme. This suggests a potential role in treating peptic ulcer diseases by reducing gastric acid secretion .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of tuberculosis treatment, this compound inhibits the enzyme pantothenate synthetase, which is essential for the biosynthesis of coenzyme A in Mycobacterium tuberculosis . This inhibition disrupts the bacterial metabolic processes, leading to cell death. The compound’s antiproliferative activity in cancer cells is attributed to its ability to interfere with key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on the position and nature of substituents. Below is a detailed comparison of 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid with analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Position and Reactivity: The 2-carboxylic acid group in 3,6-dimethyl derivatives facilitates amide bond formation, a critical step in drug design (e.g., coupling with amines to form inhibitors) . In contrast, 3-carboxylic acid derivatives (e.g., 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid) exhibit lower reactivity in coupling reactions due to steric hindrance . Methyl vs. 85% for chloro) .
Biological Activity :
- Antimicrobial Activity : Hydrazide derivatives of 2-carboxylic acids (e.g., 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide) show broad-spectrum antimicrobial activity, with IC₅₀ values influenced by substituent bulkiness .
- Enzyme Inhibition : The 3,6-dimethyl substitution pattern enhances steric complementarity in binding pockets. For example, compound 26 (a derivative of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid) inhibits HIV-1 capsid assembly (IC₅₀ = 0.5 µM) .
Synthetic Accessibility: this compound is synthesized via multistep routes involving cyclocondensation of 2-aminopyridine derivatives with bromopyruvic acid, followed by methylation . Continuous flow synthesis methods improve yields (72–85%) compared to batch processes .
Biological Activity
3,6-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid (DMIPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biochemical interactions, therapeutic potential, and mechanisms of action, drawing on recent literature and research findings.
Overview of this compound
DMIPCA is characterized by a fused bicyclic structure that contributes to its reactivity and biological profile. This compound serves as a scaffold for the development of various derivatives with potential applications in medicinal chemistry. Its unique structure allows it to engage in significant biochemical interactions, including enzyme inhibition and receptor binding.
The biological activity of DMIPCA primarily involves its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : DMIPCA can bind to enzymes, inhibiting their activity and thereby affecting metabolic pathways.
- Receptor Interaction : The compound may alter signaling pathways by interacting with specific receptors, leading to therapeutic effects.
Antimicrobial Properties
Research indicates that DMIPCA exhibits significant antimicrobial activity against various pathogens. Notably, it has shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). A study reported a minimum inhibitory concentration (MIC) of ≤1 μM for certain derivatives, suggesting its potential as an anti-tuberculosis agent .
Anticancer Activity
DMIPCA derivatives have demonstrated promising anticancer properties. In vitro studies have reported cytotoxic effects against several cancer cell lines. For instance, compounds derived from DMIPCA were evaluated for their ability to induce apoptosis in cancer cells through specific molecular pathways. The IC50 values indicate potent activity against various cancer types .
Comparative Biological Activities
The following table summarizes the biological activities of DMIPCA compared to similar compounds:
| Compound Name | Activity Type | MIC/IC50 Value | Reference |
|---|---|---|---|
| DMIPCA | Antimicrobial | ≤1 μM | |
| Compound 15 | Anti-TB | 0.10 – 0.19 μM | |
| Compound 18 | Anticancer | IC50 < 0.006 μM |
Case Studies
- Anti-Tuberculosis Activity : Compounds derived from the imidazo[1,2-a]pyridine scaffold were synthesized and screened against Mycobacterium tuberculosis H37Rv. The results indicated that several compounds had low nanomolar potency against both replicating and drug-resistant strains .
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of DMIPCA derivatives on various cancer cell lines, revealing significant apoptosis induction through mitochondrial pathways .
Q & A
Q. What are the common synthetic routes for 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylic acid?
The primary method involves condensation of substituted 2-aminopyridines with bromopyruvic acid derivatives. For example, 3,6-dimethyl derivatives are synthesized by reacting 2-amino-4,6-dimethylpyridine with bromopyruvic acid under catalytic conditions (e.g., p-toluenesulphonic acid in DMF at 125°C) to form the imidazo[1,2-a]pyridine core. This reaction is optimized in continuous flow systems to enhance yield (72% in batch vs. 85% in flow) by minimizing decarboxylation side reactions . Alternative routes include stepwise protocols, such as esterification followed by saponification, to stabilize intermediates .
Q. Which analytical techniques are essential for characterizing this compound and its derivatives?
Key techniques include:
- NMR Spectroscopy : and NMR (e.g., CDCl₃ as solvent) to confirm substituent positions and purity. For example, the methyl groups at positions 3 and 6 show distinct singlet peaks in NMR .
- HPLC/MS : To monitor reaction progress and assess purity, especially for derivatives with labile functional groups (e.g., carboxylic acids prone to decarboxylation) .
- X-ray Crystallography : Used to resolve ambiguous structural assignments, particularly for regiochemical isomers .
Advanced Research Questions
Q. How can competing decarboxylation be minimized during the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids?
Decarboxylation is a major side reaction at elevated temperatures. Strategies include:
- Continuous Flow Systems : Reducing residence time at high temperatures (e.g., 10 minutes at 125°C vs. hours in batch) to suppress decomposition .
- Solvent Optimization : Using high-boiling solvents like DMF to maintain reaction homogeneity and stability .
- Catalytic Additives : Incorporating p-toluenesulphonic acid (0.25 equiv.) to accelerate cyclization and reduce side reactions .
Q. What strategies improve regioselectivity in the synthesis of substituted derivatives?
Regioselectivity is influenced by:
- Substituent Positioning : Electron-donating groups (e.g., methyl) on the 2-aminopyridine precursor direct cyclization to specific positions. For example, 6-methyl groups stabilize transition states via steric effects .
- Microwave-Assisted Synthesis : Enhances selectivity by rapidly achieving high temperatures, favoring kinetically controlled pathways .
- Protecting Groups : Temporarily blocking reactive sites (e.g., carboxylic acids as esters) to prevent undesired side reactions during functionalization .
Q. How do structural modifications impact the biological activity of imidazo[1,2-a]pyridine derivatives?
Structure-activity relationships (SAR) studies reveal:
- Methyl Substitutions : 3,6-Dimethyl groups enhance metabolic stability and bioavailability compared to unsubstituted analogs, as seen in antiviral and neuroleptic agents .
- Carboxylic Acid Functionalization : Conversion to amides (e.g., with 4-chlorobenzyl groups) improves target binding, as demonstrated in HIV-1 capsid inhibitors (IC₅₀: 0.8 µM vs. >10 µM for unmodified acids) .
- Heterocycle Fusion : Benzo-fused derivatives (e.g., benzo[4,5]imidazo[1,2-a]pyridines) exhibit enhanced anticancer activity due to planar aromatic systems interacting with DNA topoisomerases .
Q. How can researchers reconcile contradictory data on reaction yields or biological efficacy?
Contradictions often arise from:
- Substituent Effects : Minor changes in substituent position (e.g., 3-methyl vs. 6-methyl) drastically alter reactivity and bioactivity. Computational modeling (DFT) can predict electronic and steric influences .
- Replication of Conditions : Variations in solvent purity, catalyst loading, or temperature gradients (common in batch reactions) require strict protocol standardization. Continuous flow systems improve reproducibility .
- Biological Assay Variability : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, HIV-1 capsid inhibition was validated via both NMR binding and viral replication assays .
Methodological Recommendations
- Synthetic Optimization : Screen catalysts (e.g., Lewis acids) and solvents (e.g., ionic liquids) to improve yield and selectivity .
- Green Chemistry : Adopt one-pot syntheses in water or ethanol to reduce waste, as demonstrated for benzo-fused derivatives .
- Data Validation : Cross-reference spectral data with computational simulations (e.g., NMR chemical shift prediction via ACD/Labs) to resolve structural ambiguities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
